

Chemical and physical properties of dipropyl trisulfide

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Compound of Interest

Compound Name: *Dipropyl trisulfide*

Cat. No.: *B1219010*

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An In-depth Technical Guide to the Chemical and Physical Properties of **Dipropyl Trisulfide**

Introduction

Dipropyl trisulfide (DPTS) is an organosulfur compound and a key volatile constituent found in plants of the Allium genus, such as onions, leeks, and garlic.^{[1][2]} It is a significant contributor to the characteristic sharp, sulfurous, and garlic-like aroma of these vegetables.^[2] ^[3] As a member of the organic trisulfide class of compounds, DPTS is characterized by a chain of three sulfur atoms flanked by propyl groups.^[4] Beyond its role in flavor and fragrance applications, interest is growing in the biological activities of organosulfur compounds, making a detailed understanding of the physicochemical properties of **dipropyl trisulfide** essential for researchers in natural products, food science, and drug development.

This technical guide provides a comprehensive overview of the known chemical and physical properties of **dipropyl trisulfide**, details relevant experimental protocols for its synthesis and analysis, and explores its putative biological signaling pathways based on current knowledge of related organosulfur molecules.

Chemical and Physical Properties

The fundamental identification, physicochemical, solubility, and chromatographic data for **dipropyl trisulfide** are summarized in the following tables. This information is critical for its handling, characterization, and application in experimental settings.

Table 1: General and Identification Properties of **Dipropyl Trisulfide**

Property	Value	Source(s)
Molecular Formula	<chem>C6H14S3</chem>	[5] [6]
Molecular Weight	182.37 g/mol	[7]
IUPAC Name	1-(propyltrisulfanyl)propane	[5]
Synonyms	Di-n-propyl trisulfide, Propyl trisulfide	[5] [8]
CAS Number	6028-61-1	[5] [6]
Appearance	Colorless to pale yellow clear liquid	[3] [6] [9]

| Odor | Powerful, diffusive, sulfurous, garlic-like |[\[1\]](#)[\[2\]](#)[\[3\]](#) |Table 2: Physicochemical Data for **Dipropyl Trisulfide**

Property	Value	Conditions	Source(s)
Melting Point	-76.0 °C		[7]
Boiling Point	86.0 - 89.0 °C	@ 1.50 mmHg	[5] [9]
	98.0 °C	@ 4.00 mmHg	[9]
	69 - 72 °C	@ 1.6 Torr	[2]
Density	1.054 g/cm³		[7]
	1.047 - 1.057 g/mL	@ 20 °C	[10]
Specific Gravity	0.952	@ 25 °C	[9]
Refractive Index	1.5390 - 1.5490	@ 20 °C	[10]
	1.542 - 1.590	@ 20 °C	[9]
Vapor Pressure	0.024 mmHg	@ 25 °C (estimated)	[9]

| Flash Point | 75.0 °C (167.0 °F) | Tagliabue Closed Cup |[\[9\]](#) |

Table 3: Solubility and Partitioning Data for **Dipropyl Trisulfide**

Property	Value	Source(s)
Solubility in Water	Insoluble / Slightly Soluble	[5] [6] [9]
	28.31 mg/L @ 25 °C (estimated)	[9]
Solubility in Organic Solvents	Soluble in alcohol and oils	[3] [5] [9]
logP (o/w)	3.964 (estimated)	[9]

|| 3.37 |[\[4\]](#) |

Table 4: Kovats Retention Index for **Dipropyl Trisulfide**

Column Type	Value	Source(s)
Standard Non-polar	1292.9, 1294, 1302, 1309, 1312, 1313, 1314	[5] [8]
Semi-standard Non-polar	1318, 1327, 1328, 1337.3	[5]

| Standard Polar | 1662, 1672, 1683, 1703.2, 1713, 1721, 1738 |[\[5\]](#) |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for scientific research. This section provides protocols for the chemical synthesis and analytical quantification of **dipropyl trisulfide**.

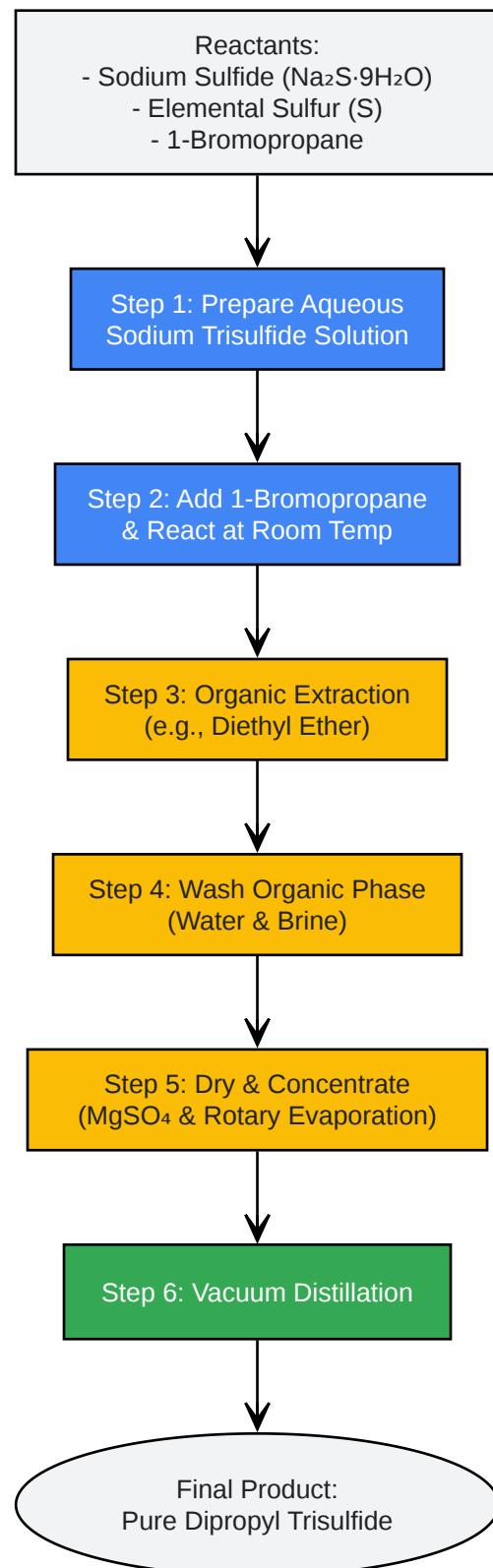
Synthesis of Dipropyl Trisulfide

The synthesis of **dipropyl trisulfide** can be achieved by the reaction of a propyl halide with a polysulfide-generating reagent. A common challenge is controlling the length of the polysulfide

chain to favor the trisulfide over the disulfide and other homologues.[\[11\]](#) The following protocol is adapted from established methods for synthesizing dialkyl polysulfides.[\[11\]\[12\]](#)

Methodology: Synthesis from 1-Bromopropane and Sodium Polysulfide

- Preparation of Sodium Trisulfide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) in water. To this solution, add two molar equivalents of elemental sulfur powder. Heat the mixture gently (e.g., 60 °C) with vigorous stirring until all the sulfur has dissolved to form a deep reddish-brown solution of sodium polysulfides, enriched in trisulfide.
- Reaction with 1-Bromopropane: Cool the sodium trisulfide solution to room temperature. Slowly add 1-bromopropane dropwise from the dropping funnel to the vigorously stirred solution. An exothermic reaction may occur; maintain the temperature below 40 °C using an ice bath if necessary.
- Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours or until gas chromatography (GC) analysis of an aliquot indicates the consumption of the starting material.
- Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or dichloromethane.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product is purified by vacuum distillation to yield pure **dipropyl trisulfide**. Collect the fraction boiling at 86-89 °C at 1.5 mmHg.[\[9\]](#)

[Click to download full resolution via product page](#)**Workflow for the Synthesis of Dipropyl Trisulfide.**

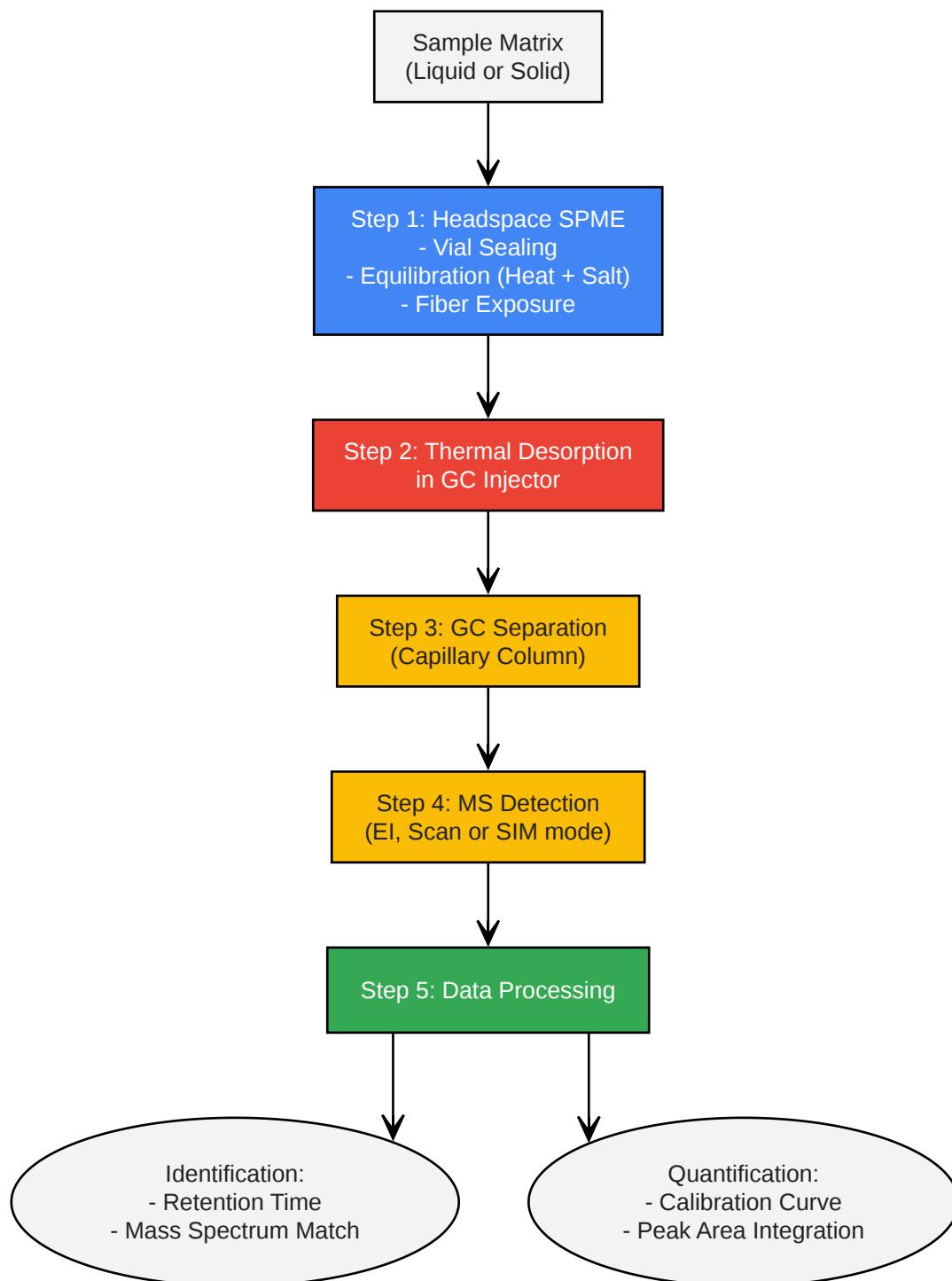
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

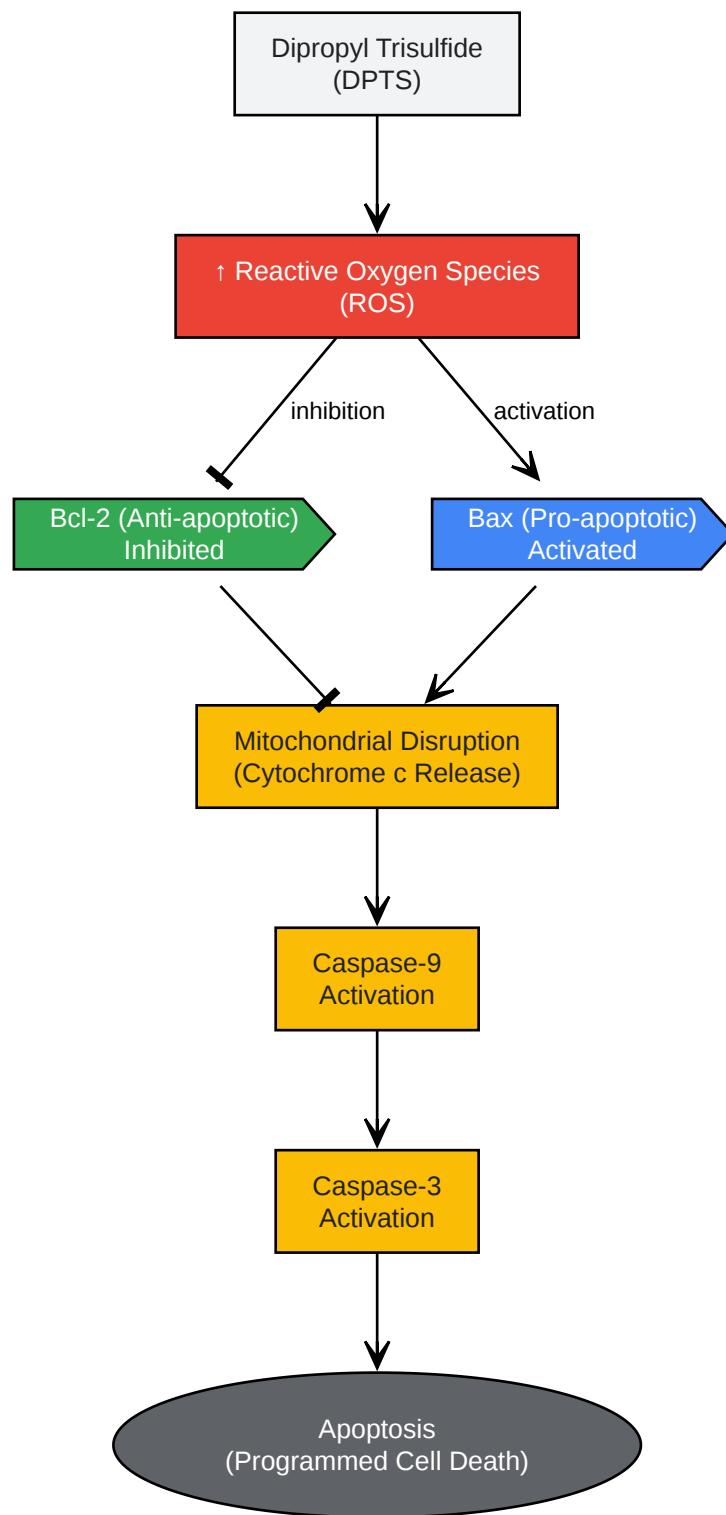
GC-MS is the ideal technique for the separation, identification, and quantification of volatile compounds like **dipropyl trisulfide** from complex matrices.[13] Headspace solid-phase microextraction (HS-SPME) is a preferred solvent-free method for sample preparation.[13]

Methodology: HS-SPME GC-MS Analysis

- Sample Preparation (HS-SPME):
 - Place a known quantity of the liquid or homogenized solid sample into a 20 mL headspace vial.
 - Add a salt (e.g., 1 g NaCl) to the vial to increase the ionic strength of the matrix, which promotes the release of volatile analytes into the headspace.[13]
 - Seal the vial and place it in a heating block (e.g., 60 °C) for an equilibration period (e.g., 15 minutes).[13]
 - Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.[13]
- GC-MS Analysis:
 - Injection: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the column.
 - Gas Chromatograph (GC) Parameters:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.

- Mass Spectrometer (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Data Analysis:
 - Identification: Identify **dipropyl trisulfide** by comparing its retention time and mass spectrum with that of a certified reference standard or by matching the spectrum against a library (e.g., NIST).[8]
 - Quantification: For quantitative analysis, operate the MS in Selected Ion Monitoring (SIM) mode using characteristic ions.[13] Create a calibration curve using standards of known concentrations to determine the analyte concentration in the sample.





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